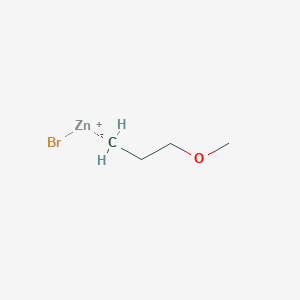
(3-Methoxypropyl)zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)zinc bromide is a chemical compound with the formula C₄H₉BrOZn and a molecular weight of 218.39 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methoxypropyl)zinc bromide can be synthesized through the reaction of (3-methoxypropyl)magnesium bromide with zinc chloride in an anhydrous environment. The reaction is typically carried out in THF as a solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The compound is often packaged in glass bottles with screw caps and septa to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxypropyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can participate in reduction reactions to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypropyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Methoxypropyl)zinc bromide exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various chemical reactions, such as nucleophilic addition and substitution, by interacting with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
(3-Methoxypropyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(3-Methoxypropyl)lithium: Contains lithium instead of zinc and exhibits different reactivity.
(3-Methoxypropyl)boronic acid: Contains boron and is used in different types of reactions.
Uniqueness: (3-Methoxypropyl)zinc bromide is unique due to its ability to form stable organozinc intermediates, which are less reactive than their magnesium or lithium counterparts. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSFPGBLXAROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














